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6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Catalog No.
S13332987
CAS No.
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Product Name

6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

IUPAC Name

6-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-13-8-4-11-3-6(5-12)10-7(11)2-9-8/h2-5H,1H3

InChI Key

ZYSLPSRWZGTWLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=N1)C=O

6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound characterized by the presence of an imidazole ring fused to a pyrazine structure, along with a methoxy group and an aldehyde functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry. The methoxy group at the 6-position and the aldehyde at the 2-position contribute to its reactivity and interactions with biological targets.

, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can be reduced to form corresponding alcohols.
  • Substitution: The methoxy group may undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde and its derivatives have shown promising biological activities. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Certain derivatives have demonstrated effectiveness against bacterial strains.
  • Anticancer Properties: Compounds in this class have been evaluated for their potential to inhibit cancer cell proliferation.
  • Kinase Inhibition: Some derivatives have shown inhibitory effects on specific kinases, which are critical in cancer pathways.

The specific biological activities can vary based on structural modifications and the presence of different functional groups.

The synthesis of 6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves several steps:

  • Formation of the Imidazo-Pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors like 2-hydrazinopyridine derivatives.
  • Methoxylation: Introduction of the methoxy group can be accomplished using methylating agents under basic conditions.
  • Aldehyde Formation: The final step often involves oxidation of an alcohol intermediate or direct formylation using reagents like formic acid or other carbonyl sources.

These methods may vary based on specific laboratory protocols and available reagents.

6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde has several potential applications:

  • Pharmaceutical Development: Its derivatives are being explored as candidates for new drugs targeting various diseases, particularly cancers and infectious diseases.
  • Chemical Probes: The compound can serve as a chemical probe in biological research to study enzyme interactions and cellular pathways.
  • Material Science: Due to its unique structure, it may find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological effects on cell lines or microbial cultures.
  • Structure-Activity Relationship Studies: To understand how modifications to the structure influence activity.

Findings from these studies are crucial for optimizing the compound's efficacy and safety profiles.

Several compounds share structural similarities with 6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Activity
6-Methoxyimidazo[1,2-a]pyrazineImidazo-PyrazineAnticancer, Antimicrobial
5-Methoxyimidazo[1,2-a]pyrazineImidazo-PyrazineAnticancer
7-Methoxyimidazo[1,2-a]pyrazineImidazo-PyrazineNeuroprotective
Imidazo[1,2-b]pyridineImidazole-PyridineAntitubercular
PyrazinoindolePyrazino-IndoleAnticancer

While these compounds share core structural features, variations in substituents lead to differences in their biological activities and potential therapeutic applications. The unique positioning of functional groups in 6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde contributes to its distinct profile among similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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